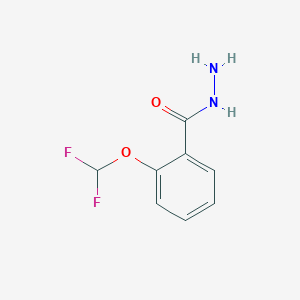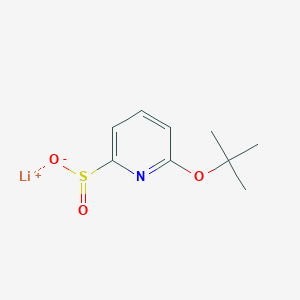
Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate is a chemical compound with the molecular formula C9H14LiNO3S. This compound is notable for its unique structure, which includes a lithium ion coordinated to a pyridine ring substituted with a tert-butoxy group and a sulfinate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-2-sulfonic acid and tert-butyl alcohol.
Formation of tert-Butyl Ester: The 6-chloropyridine-2-sulfonic acid is reacted with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form the tert-butyl ester.
Lithiation: The tert-butyl ester is then treated with a lithium reagent, such as n-butyllithium, to replace the chlorine atom with a lithium ion, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate can undergo various chemical reactions, including:
Substitution Reactions: The lithium ion can be replaced by other cations through metathesis reactions.
Oxidation and Reduction: The sulfinate group can participate in redox reactions, where it can be oxidized to a sulfonate or reduced to a thiol.
Coupling Reactions: The pyridine ring can undergo coupling reactions with other aromatic compounds, facilitated by the presence of the lithium ion.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other metal salts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinate group can yield sulfonates, while reduction can produce thiols.
Scientific Research Applications
Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate exerts its effects involves the interaction of the lithium ion with various molecular targets. The lithium ion can stabilize negative charges on intermediates, facilitating reactions that would otherwise be less favorable. The tert-butoxy and sulfinate groups can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate
- Lithium(1+) ion 5-(tert-butoxy)pyridine-2-sulfinate
Uniqueness
Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate is unique due to the specific positioning of the tert-butoxy and sulfinate groups on the pyridine ring. This arrangement can lead to different reactivity and selectivity compared to similar compounds with different substitution patterns. The specific electronic and steric effects imparted by the tert-butoxy group at the 6-position can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
lithium;6-[(2-methylpropan-2-yl)oxy]pyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.Li/c1-9(2,3)13-7-5-4-6-8(10-7)14(11)12;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDIQDURLSVHFT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC1=NC(=CC=C1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2971377.png)
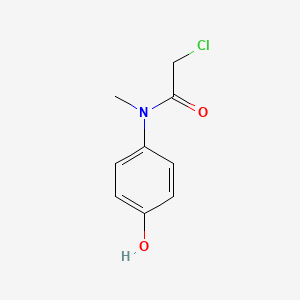
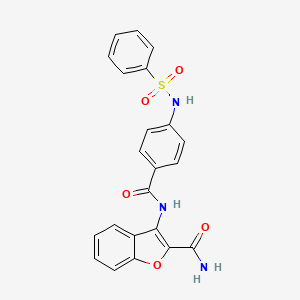
![1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2971382.png)
![8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2971383.png)
![Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate](/img/structure/B2971384.png)
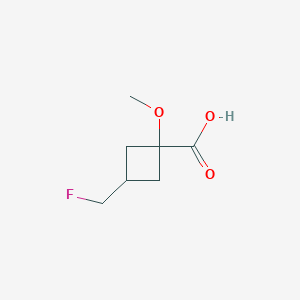
![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B2971386.png)
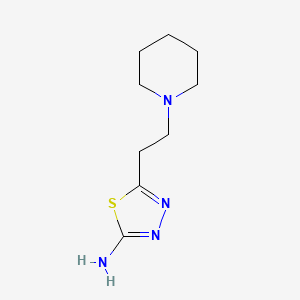
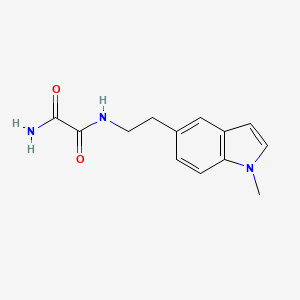
![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2971390.png)
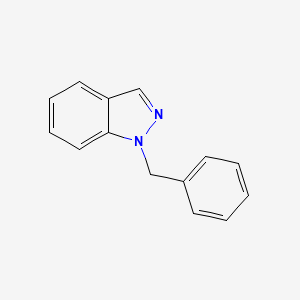
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B2971395.png)
